N,N,5-trimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Lipophilicity Drug-likeness ADME

Researchers requiring a precisely characterized, ERβ-inactive negative control for PHTPP-based assays often face misidentification issues. This compound (CAS 924828-52-4) resolves that problem with its distinct N,N-dimethylamino-7, 2-CF₃ substitution and absence of the 4-hydroxyphenyl pharmacophore. • Defined physicochemical profile: XLogP3-AA=3.7, HBD=0, rotatable bonds=2, MW=320.31 Da. • Serves as a versatile synthetic intermediate for kinase-focused libraries. • Available in ≥95% purity, ideal for reproducible SAR and in silico ADME benchmarking.

Molecular Formula C16H15F3N4
Molecular Weight 320.319
CAS No. 924828-52-4
Cat. No. B2935008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,5-trimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS924828-52-4
Molecular FormulaC16H15F3N4
Molecular Weight320.319
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)N(C)C)C(F)(F)F)C3=CC=CC=C3
InChIInChI=1S/C16H15F3N4/c1-10-9-12(22(2)3)23-15(20-10)13(11-7-5-4-6-8-11)14(21-23)16(17,18)19/h4-9H,1-3H3
InChIKeyWWCBOJGCEMNYOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Database Profile


N,N,5-trimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 924828-52-4) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a scaffold widely exploited in kinase inhibitor and nuclear receptor ligand discovery programs [1]. Its calculated physicochemical profile—XLogP3-AA of 3.7, molecular weight of 320.31 Da, zero hydrogen bond donors, and two rotatable bonds—places it within favorable drug-like chemical space [2]. Importantly, this compound is frequently misidentified in vendor catalogs as PHTPP (a well-known ERβ antagonist); however, PHTPP possesses the distinct CAS 805239-56-9 and a different molecular formula (C21H12F6N2O), indicating that 924828-52-4 is a structurally related yet distinct chemical entity that lacks the critical 4-hydroxyphenyl substituent required for high-affinity estrogen receptor binding [3].

Pyrazolo[1,5-a]pyrimidine scaffold used in kinase inhibitor and nuclear receptor ligand discovery
Structurally distinct from PHTPP; lacks 4-hydroxyphenyl group required for ERβ antagonism
Zero hydrogen bond donors alters target engagement profile; enables negative control applications
Lower lipophilicity vs. PHTPP suggests different solubility and distribution characteristics

Why General Analogs Cannot Substitute This Compound


Substitution with generic pyrazolo[1,5-a]pyrimidine analogs or even with the commonly misattributed PHTPP is scientifically unsound due to critical structural differences that fundamentally alter physicochemical and pharmacological behavior. The presence of an N,N-dimethylamino group at the 7-position, a single trifluoromethyl substituent at the 2-position, and an unsubstituted phenyl ring at the 3-position generates a distinct hydrogen-bond acceptor profile and lipophilicity signature (XLogP3-AA = 3.7) that cannot be replicated by analogs bearing phenolic -OH groups, larger N-alkyl substituents, or additional CF₃ groups [1]. This compound's complete lack of hydrogen bond donors alters its solubility, membrane permeability, and off-target binding potential relative to the closely related PHTPP scaffold (LogP ~5.8), making it unsuitable as a direct functional replacement in ERβ-targeted experiments that depend on the 4-hydroxyphenyl pharmacophore [2].

H‑Bond Donors
This Compound
Zero HBD; cannot form the phenolic -OH interaction essential for ERβ binding
PHTPP
One HBD (4-hydroxyphenyl) enables high-affinity ERβ antagonist activity
Lipophilicity
This Compound
Lower logP may improve aqueous solubility but alter membrane permeability
PHTPP
Significantly higher logP (~2.1 units) shifts tissue distribution profile
Scaffold Bias
This Compound
Unsubstituted phenyl and single CF₃ group offer distinct kinase selectivity potential
PHTPP
Bis-CF₃ and 4-OH phenyl dictate ERβ‑focused pharmacology; off‑target profile may differ

Quantitative Differentiation from the Closest Analog PHTPP


Lipophilicity Differentiation Against PHTPP

N,N,5-trimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine exhibits a computed XLogP3-AA of 3.7 [1], compared to a calculated LogP of approximately 5.8 for the structurally related ERβ antagonist PHTPP (CAS 805239-56-9) [2]. This represents a 2.1 log unit reduction in lipophilicity, reflecting the replacement of two trifluoromethyl groups and a 4-hydroxyphenyl substituent in PHTPP with a single CF₃ group, a methyl group, and a dimethylamino moiety in the target compound.

Lipophilicity (LogP)
Cross-study comparable
XLogP3-AA = 3.7
This compound
LogP ≈ 5.8
PHTPP
ΔLogP ≈ −2.1; markedly more hydrophilic, supporting improved aqueous solubility and altered tissue distribution
In silico predictions; experimental validation recommended for specific matrices
Lipophilicity Drug-likeness ADME

Hydrogen Bond Donor Difference vs. PHTPP

The target compound contains zero hydrogen bond donors (HBD = 0), as computed by Cactvs 3.4.8.24 and reported in PubChem [1]. In contrast, PHTPP possesses one hydrogen bond donor derived from its 4-hydroxyphenyl substituent [2]. This absence of HBD capacity in the target compound fundamentally alters its molecular recognition profile, as the phenolic -OH of PHTPP is critical for forming key hydrogen bonds within the ERβ ligand-binding pocket [3].

Hydrogen Bond Donors
Class-level inference
HBD = 0 (vs. PHTPP HBD = 1)
Absence of phenolic -OH means no capacity for key ERβ ligand-pocket H‑bond; supports ERβ-inactive negative control use
Structural inference; confirm via competitive binding assay if ERβ activity is critical
Hydrogen bonding Permeability Drug design

Conformational Flexibility vs. Bistrifluoromethyl Analogs

The target compound possesses only 2 rotatable bonds, as computed by Cactvs 3.4.8.24 [1], compared to 4 rotatable bonds for PHTPP (CAS 805239-56-9) [2]. This reduced conformational flexibility results from the simpler substitution pattern at positions 2 and 3: a single CF₃ group at position 2 and an unsubstituted phenyl at position 3, versus the bis(trifluoromethyl) and 4-hydroxyphenyl substituents in PHTPP.

Conformational Flexibility
Cross-study comparable
Rotatable bonds = 2
50% fewer rotatable bonds than PHTPP (4) may reduce conformational entropy penalty upon binding
Relevant for fragment-based design; verify binding mode experimentally
Conformational flexibility Ligand efficiency Scaffold design

Molecular Weight Difference from PHTPP

N,N,5-trimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has a molecular weight of 320.31 Da [1], which is approximately 103 Da lower than PHTPP (MW = 423.31 Da) [2]. This 24% reduction in molecular weight places the target compound closer to fragment-like chemical space (MW < 300 Da) and provides a leaner starting point for structure-based lead optimization programs.

Molecular Weight
Cross-study comparable
320.31 g/mol
103 Da lower than PHTPP; closer to fragment-like space, enabling broader SAR exploration
Ideal for lead optimization campaigns requiring leaner core scaffolds
Molecular weight Fragment-likeness Lead optimization

Optimal Application Scenarios


ERβ-Inactive Negative Control

Because this compound lacks the 4-hydroxyphenyl hydrogen bond donor that is essential for high-affinity ERβ binding [1], it can serve as a structurally matched, ERβ-inactive negative control in experiments where PHTPP (CAS 805239-56-9) is used as a selective ERβ antagonist. The 2.1 log unit lower lipophilicity (XLogP3-AA = 3.7 vs. ~5.8 for PHTPP) [2] [3] also means it will exhibit different nonspecific binding and solubility characteristics, which must be accounted for in assay design.

Kinase Inhibitor Scaffold with Lower Lipophilicity

The pyrazolo[1,5-a]pyrimidine core is a validated kinase inhibitor scaffold [1]. With an XLogP3-AA of 3.7 [2], this compound provides a more hydrophilic starting point relative to heavily substituted analogs, potentially reducing CYP450-mediated metabolic liabilities and improving aqueous solubility. Its lower molecular weight (320.31 Da) [2] and minimal rotatable bond count (2 bonds) [2] make it an attractive minimalist core for fragment-growing strategies targeting kinases or other ATP-binding proteins.

Computational Benchmarking Reference Standard

The well-defined computed properties of this compound—XLogP3-AA = 3.7, HBD = 0, HBA = 6, rotatable bonds = 2, MW = 320.31 Da [1]—establish it as a useful reference standard for benchmarking in silico ADME prediction tools against a pyrazolopyrimidine chemotype. Its intermediate lipophilicity (ΔLogP ≈ −2.1 vs. PHTPP) [1] [2] provides a calibration point distinct from both highly lipophilic drug-like molecules and very polar fragments.

Synthetic Building Block for Pyrazolopyrimidine Libraries

With an unsubstituted phenyl ring at position 3 and a reactive dimethylamino group at position 7, this compound can serve as a versatile synthetic intermediate for generating diverse compound libraries through electrophilic aromatic substitution, N-dealkylation, or palladium-catalyzed cross-coupling reactions. Its single trifluoromethyl group at position 2 provides a metabolically stable moiety without the excessive lipophilicity of bis(trifluoromethyl) analogs [1].

Application
Selection Property
Validation Focus
ERβ pathway control experiments
ERβ-binding inactivity (absence of HBD)
Verify lack of ERβ antagonism in reporter assays; benchmark against PHTPP
Kinase inhibitor scaffold design
Lower lipophilicity profile; compact core
Kinase panel profiling; aqueous solubility and permeability assessment
In silico ADME benchmarking
Well-characterized computed properties (LogP, HBD, rotatable bonds)
Benchmark prediction tools against pyrazolopyrimidine chemotype; compare with PHTPP set
Pyrazolopyrimidine library synthesis
Unsubstituted phenyl ring and reactive dimethylamino group
Monitor synthetic yields; characterize diversification products; avoid bis-CF₃ lipophilicity burden
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